molecular formula C11H9FN2O3S2 B2764391 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide CAS No. 895478-89-4

2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide

Cat. No. B2764391
CAS RN: 895478-89-4
M. Wt: 300.32
InChI Key: DGJKIUWQAPSJTL-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide, also known as FST, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. FST is a sulfonamide derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in the field of drug development.

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives, including those similar to 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide, have been explored for their potential anticancer properties. For example, certain sulfonamide compounds demonstrated significant cytotoxic activity against breast and colon cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Properties

Research has also been conducted on the antimicrobial capabilities of sulfonamide derivatives. Novel heterocyclic compounds incorporating sulfamoyl moiety, which is structurally similar to 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide, have been synthesized for use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Immunomodulatory Effects

A specific compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has shown the capability to modify lymphoid cell reactivity affected by tumor growth, enhancing macrophage inhibitory effects on tumor cells in vitro (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

Synthesis and Chemical Properties

Studies have focused on the synthesis of various derivatives and analogs of sulfonamide compounds for different applications. For instance, the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors highlight the versatility of these compounds in different chemical reactions (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Anticonvulsant Activity

Some azoles incorporating a sulfonamide moiety, similar in structure to the compound , have been synthesized and evaluated for anticonvulsant activity, showing promise in this therapeutic area (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S2/c12-8-1-3-9(4-2-8)19(16,17)7-10(15)14-11-13-5-6-18-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJKIUWQAPSJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide

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